2-({2-[(4-Chlorobenzyl)sulfinyl]ethyl}sulfanyl)-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile
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Overview
Description
2-({2-[(4-CHLOROPHENYL)METHANESULFINYL]ETHYL}SULFANYL)-4-PHENYL-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE is a complex organic compound that features a combination of aromatic rings, sulfur, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(4-CHLOROPHENYL)METHANESULFINYL]ETHYL}SULFANYL)-4-PHENYL-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE typically involves multiple steps, including the formation of the pyridine ring, the introduction of the thiophene moiety, and the attachment of the sulfinyl and sulfanyl groups. Common synthetic methods include:
Paal–Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(4-CHLOROPHENYL)METHANESULFINYL]ETHYL}SULFANYL)-4-PHENYL-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
2-({2-[(4-CHLOROPHENYL)METHANESULFINYL]ETHYL}SULFANYL)-4-PHENYL-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Material Science: It is used in the development of organic semiconductors and organic light-emitting diodes (OLEDs).
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-({2-[(4-CHLOROPHENYL)METHANESULFINYL]ETHYL}SULFANYL)-4-PHENYL-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. The compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
2-({2-[(4-CHLOROPHENYL)METHANESULFINYL]ETHYL}SULFANYL)-4-PHENYL-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE is unique due to its combination of sulfinyl and sulfanyl groups, which contribute to its distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C25H19ClN2OS3 |
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Molecular Weight |
495.1 g/mol |
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfinyl]ethylsulfanyl]-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C25H19ClN2OS3/c26-20-10-8-18(9-11-20)17-32(29)14-13-31-25-22(16-27)21(19-5-2-1-3-6-19)15-23(28-25)24-7-4-12-30-24/h1-12,15H,13-14,17H2 |
InChI Key |
VVALVTJXLINZBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCCS(=O)CC3=CC=C(C=C3)Cl)C4=CC=CS4 |
Origin of Product |
United States |
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